molecular formula C14H20N2O3 B3945367 N-(4-ethylphenyl)-N'-(3-methoxypropyl)ethanediamide

N-(4-ethylphenyl)-N'-(3-methoxypropyl)ethanediamide

Cat. No. B3945367
M. Wt: 264.32 g/mol
InChI Key: DKQKNTIRPXQLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-N'-(3-methoxypropyl)ethanediamide, also known as EMD-386088, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a wide range of effects on the body.

Mechanism of Action

N-(4-ethylphenyl)-N'-(3-methoxypropyl)ethanediamide works by inhibiting the activity of FAAH, which is an enzyme that breaks down endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have a wide range of effects on the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a wide range of biochemical and physiological effects on the body. These include reducing pain and inflammation, reducing anxiety and depression, and improving memory and learning.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethylphenyl)-N'-(3-methoxypropyl)ethanediamide in lab experiments is that it is a highly selective FAAH inhibitor, meaning that it specifically targets FAAH without affecting other enzymes in the body. This makes it a useful tool for studying the effects of FAAH inhibition on the body. However, one limitation of using this compound in lab experiments is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are many potential future directions for research on N-(4-ethylphenyl)-N'-(3-methoxypropyl)ethanediamide and other FAAH inhibitors. Some possible future directions include studying the effects of FAAH inhibition on other biological systems, such as the immune system and the cardiovascular system, and developing new and more effective FAAH inhibitors for use in clinical settings. Additionally, research could focus on identifying new therapeutic applications for FAAH inhibitors, such as in the treatment of neurodegenerative diseases.

Scientific Research Applications

N-(4-ethylphenyl)-N'-(3-methoxypropyl)ethanediamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and anxiety. Studies have shown that FAAH inhibitors like this compound can increase levels of endocannabinoids, which are natural compounds in the body that have been shown to have a wide range of biological effects.

properties

IUPAC Name

N'-(4-ethylphenyl)-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-11-5-7-12(8-6-11)16-14(18)13(17)15-9-4-10-19-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQKNTIRPXQLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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